Methyl 2-iodothiazole-5-carboxylate
Description
Historical Trajectories and Foundational Contributions in Thiazole (B1198619) Chemistry
The journey into the world of thiazole chemistry began in the late 19th century. A pivotal moment in this field was the discovery of the Hantzsch thiazole synthesis in 1887 by the German chemist Arthur Hantzsch. synarchive.comwikipedia.org This reaction, which involves the condensation of α-haloketones with thioamides, provided the first reliable method for constructing the thiazole ring. synarchive.comwikipedia.org Hantzsch's work laid the groundwork for the systematic exploration of thiazoles, proposing a structural relationship between the five-membered thiazole and the six-membered pyridine. thieme.de Following Hantzsch's pioneering efforts, researchers like Bogert and his colleagues made substantial contributions that expanded the field. nih.gov Another key figure, Mills, established the importance of the thiazole ring in cyanine (B1664457) dyes, which found application as photographic sensitizers. nih.gov These early discoveries were instrumental in understanding the fundamental reactivity and properties of thiazoles, paving the way for their future applications.
Strategic Importance of 2-Substituted Thiazoles as Chemical Intermediates and Functional Scaffolds
The thiazole ring, particularly when substituted at the 2-position, has emerged as a crucial building block in both synthetic and medicinal chemistry. acs.orgnih.gov The C2 position of the thiazole ring is notable for its susceptibility to deprotonation, making it a reactive site for introducing a wide array of functional groups. pharmaguideline.com This reactivity allows chemists to use 2-substituted thiazoles as versatile intermediates to construct more complex molecules. acs.org
In medicinal chemistry, the thiazole scaffold is considered a "privileged structure" due to its presence in numerous biologically active compounds. nih.govnih.gov Thiazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.govbohrium.com The ability to readily modify the 2-position of the thiazole ring allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. bohrium.com This has led to the development of several important drugs containing the 2-substituted thiazole motif. nih.govwikipedia.org Furthermore, the thiazole core is a key component in various functional materials, including dyes and catalysts. wikipedia.orgeurekaselect.com
Rationale for Advanced Academic Investigation of Methyl 2-iodothiazole-5-carboxylate as a Model System
This compound serves as an excellent model system for advanced academic investigation due to its unique combination of functional groups. The presence of an iodine atom at the highly reactive 2-position, a methyl ester at the 5-position, and the inherent properties of the thiazole ring itself, create a molecule ripe for exploration. The carbon-iodine bond at the C2 position is particularly significant as it can readily participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of diverse molecular fragments, making it a powerful tool for building molecular complexity.
The methyl ester at the 5-position offers another site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups. This dual functionality allows for the systematic study of how different substituents at various positions on the thiazole ring influence its electronic properties, reactivity, and ultimately, its biological activity. The defined and predictable reactivity of this compound makes it an ideal substrate for developing and understanding new synthetic methodologies.
Scope and Objectives of Contemporary Research Endeavors on this compound
Current research on this compound is multifaceted, with a primary focus on its application as a versatile building block in organic synthesis and medicinal chemistry. Key objectives of these research endeavors include:
Development of Novel Synthetic Methodologies: Researchers are actively exploring new and more efficient ways to synthesize and functionalize this compound and its derivatives. This includes the use of modern catalytic systems to perform selective transformations at different positions of the thiazole ring.
Synthesis of Biologically Active Compounds: A significant portion of the research is dedicated to using this compound as a scaffold to synthesize novel compounds with potential therapeutic applications. This involves the design and synthesis of libraries of derivatives to be screened for various biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties. nih.gov
Investigation of Structure-Activity Relationships (SAR): By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers aim to understand the relationship between the molecule's structure and its function. nih.gov This knowledge is crucial for the rational design of more potent and selective drug candidates.
Exploration in Materials Science: The unique electronic and photophysical properties of thiazole-containing compounds make them attractive for applications in materials science. Research is being conducted to incorporate this compound into new materials for applications such as organic light-emitting diodes (OLEDs) and sensors.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C5H4INO2S |
| Molecular Weight | 285.06 g/mol |
| IUPAC Name | methyl 2-iodo-1,3-thiazole-5-carboxylate |
| CAS Number | 97499-53-7 |
| Canonical SMILES | COC(=O)C1=CN=C(S1)I |
Table 2: Related Thiazole Compounds and their Applications
| Compound Name | Key Features and Applications |
|---|---|
| Methyl 2-chlorothiazole-5-carboxylate | A related halo-thiazole used as a synthetic intermediate. sigmaaldrich.com |
| Methyl 2-methylthiazole-5-carboxylate | Investigated for its biological activities, including antimicrobial and antitumor properties. smolecule.comnih.gov |
| 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid | Studied for its potential to improve insulin (B600854) sensitivity and hyperlipidemia. |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | A versatile building block for the synthesis of various biologically active molecules. |
Structure
3D Structure
Properties
Molecular Formula |
C5H4INO2S |
|---|---|
Molecular Weight |
269.06 g/mol |
IUPAC Name |
methyl 2-iodo-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C5H4INO2S/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3 |
InChI Key |
QNCZTTYEKMZBMU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(S1)I |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 2 Iodothiazole 5 Carboxylate and Its Derivatives
Regioselective Synthesis of the 2-Iodothiazole (B1589636) Core
The precise installation of an iodine atom at the C-2 position of the thiazole (B1198619) ring is a critical step in the synthesis of the target compound. Various strategies have been developed to achieve this regioselectivity, ranging from classical cyclocondensation reactions to modern catalytic methods.
Cyclocondensation Strategies with Precursor Optimization
The Hantzsch thiazole synthesis and its variations remain a cornerstone for constructing the thiazole nucleus. nih.govbepls.com These methods typically involve the cyclocondensation of a thioamide with an α-halocarbonyl compound. For the synthesis of 2-substituted thiazoles, the strategic choice of precursors is paramount.
One approach involves the reaction of thiourea (B124793) with an appropriately substituted α-halocarbonyl compound. For instance, the cyclocondensation of thiourea with a suitable α-halo-β-ketoester can directly lead to the formation of a 2-aminothiazole-5-carboxylate derivative. This amino group can then serve as a handle for subsequent iodination.
Recent advancements have focused on optimizing these cyclocondensation reactions to improve yields, reduce reaction times, and employ more environmentally benign conditions. bepls.com For example, microwave-assisted synthesis and the use of green catalysts have been explored. bepls.com
A notable development is the cyclocondensation of 1-alkynyl(phenyl)-λ3-iodanes with thioureas and thioamides, which provides a direct route to thiazole derivatives. nih.govacs.org This method offers a unique pathway to the thiazole core under specific reaction conditions.
Direct and Indirect Iodination Techniques for Thiazole Systems
Direct electrophilic iodination of the thiazole ring can be challenging due to the electron-deficient nature of the C-2 position. However, for electron-rich thiazole systems, direct iodination using reagents like molecular iodine or N-iodosuccinimide (NIS) can be effective. organic-chemistry.org The use of 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) in the presence of a disulfide catalyst has been shown to be effective for the iodination of various electron-rich aromatic compounds, including imidazoles and pyrazoles, which could potentially be adapted for certain thiazole substrates. organic-chemistry.org
A more general and widely applicable indirect method involves the Sandmeyer-type reaction of a 2-aminothiazole (B372263). This process typically involves the diazotization of the 2-amino group with a nitrite (B80452) source, such as sodium nitrite, in the presence of an acid, followed by the introduction of an iodide salt, like potassium iodide. organic-chemistry.org This two-step sequence allows for the reliable and regioselective installation of iodine at the C-2 position. Convenient one-pot procedures for the diazotization-iodination of aromatic amines have been developed, offering an efficient route to iodoarenes. organic-chemistry.org
In recent years, palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocyclic compounds. nih.govnih.gov While still an evolving area for thiazoles, palladium-catalyzed C-H iodination represents a promising strategy for the regioselective introduction of iodine. These methods typically employ a palladium catalyst in conjunction with an oxidant and an iodine source to directly convert a C-H bond to a C-I bond. nih.gov The regioselectivity of these reactions can often be controlled by the choice of ligands and reaction conditions, offering a potential advantage over traditional methods. nih.gov
Novel One-Pot and Multicomponent Synthesis Approaches
To enhance synthetic efficiency and atom economy, one-pot and multicomponent reactions (MCRs) for the synthesis of substituted thiazoles have gained significant attention. nih.goviau.irbenthamdirect.comacs.orgrsc.org These strategies involve the combination of three or more starting materials in a single reaction vessel to generate complex products in a single step.
Several MCRs have been reported for the synthesis of thiazole derivatives, often providing access to highly functionalized and diverse structures. nih.goviau.iracs.orgrsc.org For instance, a one-pot, three-component reaction of arylglyoxals, lawsone, and thiobenzamides has been developed to produce lawsone-linked thiazoles in excellent yields. acs.org Another example is the reaction of glycine-based dithiocarbamates with nitroalkenes in the presence of acetic anhydride, which affords fully substituted thiazoles. rsc.org While not directly yielding Methyl 2-iodothiazole-5-carboxylate, these MCRs highlight the potential for developing novel and efficient routes to highly substituted thiazole cores that could be further elaborated.
Functionalization and Derivatization Strategies at the C-5 Carboxylate Position
The carboxylate group at the C-5 position of this compound offers a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse array of derivatives with potential applications in medicinal chemistry and materials science. mdpi.comresearchgate.netnih.gov
The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. mdpi.comnih.govgoogle.com This carboxylic acid can then be activated and coupled with various amines or alcohols to form amides and esters, respectively. mdpi.comresearchgate.net Common coupling reagents used for amide bond formation include EDC-HOBt. researchgate.net
The carboxylate can also be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). nih.gov This alcohol can then be further functionalized, for example, through oxidation to the aldehyde. nih.govgoogle.comorientjchem.org
Furthermore, the carboxylate group can participate in various cross-coupling reactions, although this is less common than transformations of the iodo group. The development of novel catalytic systems may expand the scope of reactions at this position.
The strategic functionalization of the C-5 carboxylate allows for the systematic modification of the molecule's properties, which is crucial for applications such as drug discovery, where structure-activity relationships are explored. mdpi.comnih.gov
Below is a table summarizing some of the key functionalization strategies at the C-5 carboxylate position:
| Transformation | Reagents and Conditions | Product | Reference |
| Hydrolysis | NaOH, H₂O | Carboxylic Acid | mdpi.comnih.govgoogle.com |
| Amide Coupling | Amine, EDC-HOBt, DMF | Amide | researchgate.net |
| Esterification | Alcohol, Acid Catalyst | Ester | mdpi.com |
| Reduction | LiAlH₄ or NaBH₄ | Primary Alcohol | nih.gov |
| Oxidation of Alcohol | MnO₂, CrO₃, or NaOCl | Aldehyde | nih.gov |
Esterification Kinetics and Equilibrium Studies
The formation of this compound from its corresponding carboxylic acid (2-iodothiazole-5-carboxylic acid) and methanol (B129727) is typically achieved through Fischer-Speier esterification. This reaction is an acid-catalyzed nucleophilic acyl substitution. While specific kinetic and equilibrium data for the synthesis of this particular ester are not extensively detailed in the public literature, the reaction follows well-established principles.
The reaction is generally second-order, being first-order with respect to the carboxylic acid and first-order with respect to the alcohol under acidic catalysis. The equilibrium of the reaction is governed by Le Châtelier's principle. The forward reaction (esterification) is often driven to completion by using an excess of the alcohol (methanol) or by removing the water formed during the reaction.
Several factors influence the rate and equilibrium of this esterification process:
Catalyst: Strong acids like sulfuric acid or hydrochloric acid are traditional catalysts. However, greener alternatives, including solid acid catalysts like zeolites, ion-exchange resins, and heteropoly acids, are increasingly used to simplify purification and minimize environmental impact. researchgate.netnih.gov
Temperature: Increasing the reaction temperature generally increases the reaction rate but can also lead to side reactions. The optimal temperature is a balance between achieving a reasonable rate and maintaining the stability of the thiazole ring and the iodo-substituent.
Reactant Concentration: Using a high concentration of methanol can shift the equilibrium towards the product side, increasing the yield of the methyl ester.
The table below summarizes the expected influence of various parameters on the esterification of 2-iodothiazole-5-carboxylic acid.
| Parameter | Effect on Reaction Rate | Effect on Equilibrium Yield | Notes |
| Temperature | Increases | Minimal, unless water is removed | Must be controlled to prevent degradation. |
| Catalyst Conc. | Increases | No effect | Higher concentration can lead to side reactions. |
| Methanol Conc. | Increases | Increases (shifts equilibrium right) | Often used as the solvent to maximize yield. |
| Water Removal | No direct effect | Increases (shifts equilibrium right) | Can be achieved using a Dean-Stark apparatus or desiccants. |
Selective Transformations of the Methyl Ester Moiety
The methyl ester group in this compound is a key functional handle that allows for the synthesis of a variety of derivatives. Selective transformations targeting this moiety, while leaving the sensitive C-I bond and the thiazole ring intact, are crucial for creating molecular diversity.
Hydrolysis to Carboxylic Acid: The methyl ester can be hydrolyzed back to the corresponding carboxylic acid (2-iodothiazole-5-carboxylic acid). This is typically achieved under basic conditions (saponification) using aqueous sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup. Mild conditions are necessary to avoid potential nucleophilic substitution of the iodine atom at the C2 position.
Amidation to Amides: The ester can be converted directly into amides through aminolysis. This reaction involves treating the ester with an amine. The reaction can be slow and may require heating or catalysis. A more common and efficient method is a two-step process: first, the ester is hydrolyzed to the carboxylic acid, which is then activated (e.g., as an acyl chloride or with a peptide coupling agent) and reacted with the desired amine. This approach provides higher yields and works with a broader range of amines.
Reduction to Alcohol: The ester can be reduced to the corresponding primary alcohol, (2-iodothiazol-5-yl)methanol. This transformation requires strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction must be carried out under anhydrous conditions and at low temperatures to maintain selectivity and prevent side reactions.
The table below outlines these selective transformations.
| Transformation | Reagents & Conditions | Product |
| Hydrolysis | 1. NaOH(aq) or KOH(aq), RT or heat2. HCl(aq) | 2-Iodothiazole-5-carboxylic acid |
| Amidation | 1. Hydrolysis to acid2. SOCl₂, then R₂NH or3. Coupling agent (e.g., HATU), R₂NH | 2-Iodo-N,N-dialkylthiazole-5-carboxamide |
| Reduction | 1. LiAlH₄ in THF or Et₂O, 0°C2. Aqueous workup | (2-Iodothiazol-5-yl)methanol |
Green Chemistry Principles in the Synthesis of 2-Iodothiazole Derivatives
The application of green chemistry principles to the synthesis of thiazoles aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. bepls.compageplace.de
Solvent-Free and Environmentally Benign Reaction Protocols
Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry seeks to replace these with more environmentally benign alternatives or to eliminate the need for a solvent altogether.
Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. The Hantzsch thiazole synthesis, a common method for forming the thiazole ring, has been successfully performed in water, sometimes facilitated by surfactants like β-cyclodextrin to solubilize organic reactants. organic-chemistry.org
Solvent-Free Conditions: Reactions can be conducted under solvent-free conditions, for instance, by grinding the solid reactants together (mechanochemistry) or by simply heating a mixture of the neat reactants. mdpi.com For example, the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles has been achieved in excellent yields by grinding a thioamide with N-bromosuccinimide (NBS) in the presence of basic alumina, a process that takes only minutes at room temperature. mdpi.com A similar approach could be adapted for 1,3-thiazoles.
Green Solvents: When a solvent is necessary, greener alternatives like polyethylene (B3416737) glycol (PEG) or ionic liquids can be used. For instance, 2-aminothiazoles have been synthesized from α-diazoketones and thiourea using PEG-400 as the reaction medium. bepls.com
Utilization of Sustainable Catalytic Systems and Reagents
Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can often be recycled, aligning with the principles of green chemistry. pageplace.demdpi.com
Sustainable Catalysts: There is a move away from toxic heavy metal catalysts towards more abundant and less toxic metals like iron. rsc.org For example, FeCl₃ has been used as an efficient and environmentally benign catalyst for the synthesis of 2-aminobenzothiazoles in water. rsc.org Furthermore, heterogeneous catalysts, such as silica-supported tungstosilicic acid or magnetically separable nanocatalysts, are gaining prominence. mdpi.comnih.gov These catalysts are easily separated from the reaction mixture by simple filtration or with a magnet, allowing for their reuse and minimizing product contamination. mdpi.comnih.gov
Benign Reagents: The synthesis of 2-iodothiazoles often involves an iodinating agent. Traditional methods might use molecular iodine (I₂), which can be hazardous. A greener approach involves using alternative halogen sources. For example, in the synthesis of 2-aminothiazoles, trichloroisocyanuric acid (TCCA) has been introduced as a safe and sustainable source of halogen for the in-situ formation of the required α-haloketone intermediate, replacing more toxic reagents. nih.gov
The following table compares conventional reagents and catalysts with their sustainable counterparts for thiazole synthesis.
| Category | Conventional Approach | Green/Sustainable Alternative | Advantage of Alternative |
| Catalyst | Homogeneous acids (H₂SO₄) | Heterogeneous solid acids (zeolites) researchgate.netnih.gov | Easy separation, reusability |
| Metal Catalyst | Palladium, Platinum | Iron (FeCl₃), Copper organic-chemistry.orgrsc.org | Low toxicity, abundance, low cost |
| Halogen Source | Molecular Iodine (I₂) | Trichloroisocyanuric acid (TCCA) nih.gov | Safer handling, sustainability |
| Solvent | Dichloromethane, Toluene | Water, PEG, Solvent-free bepls.comijsr.in | Reduced toxicity and environmental impact |
Atom Economy and Reaction Efficiency Maximization in Thiazole Formation
Atom economy is a measure of how efficiently a chemical process converts reactants into the final product. Syntheses with high atom economy generate minimal waste.
Mechanistic Investigations and Transformative Reactivity of Methyl 2 Iodothiazole 5 Carboxylate
Elucidation of Chemical Reactivity at the C-2 Iodine Position
The iodine atom at the C-2 position of the thiazole (B1198619) ring is the focal point of its chemical reactivity, serving as a versatile handle for a variety of transformations. The electron-withdrawing nature of the adjacent nitrogen atom and the ester group at the C-5 position influences the electronic properties of the C-2 carbon, making the C-I bond susceptible to cleavage and subsequent functionalization.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi)
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C-2 iodine of methyl 2-iodothiazole-5-carboxylate is an excellent substrate for such transformations. mdpi.com These reactions typically involve the oxidative addition of the C-I bond to a low-valent transition metal catalyst, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product.
The Suzuki-Miyaura coupling , which utilizes organoboron reagents, is a widely employed method for introducing aryl and vinyl substituents. For instance, the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would yield the corresponding 2-arylthiazole derivative. mdpi.com
The Sonogashira coupling provides a direct route to 2-alkynylthiazoles by reacting this compound with a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov Copper-free Sonogashira protocols have also been developed, offering milder reaction conditions. nih.govbeilstein-journals.org
The Negishi coupling employs organozinc reagents, which are known for their high reactivity and functional group tolerance. The coupling of this compound with an organozinc reagent, catalyzed by a palladium or nickel complex, offers an efficient method for the introduction of alkyl, aryl, and vinyl groups at the C-2 position. researchgate.netresearchgate.net
| Reaction | Organometallic Reagent | Typical Catalyst | Product |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Base | Methyl 2-arylthiazole-5-carboxylate |
| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI / Amine | Methyl 2-alkynylthiazole-5-carboxylate |
| Negishi | Organozinc halide (R-ZnX) | Pd(PPh₃)₄ or NiCl₂(dppe) | Methyl 2-substituted-thiazole-5-carboxylate |
The efficiency and selectivity of transition metal-catalyzed cross-coupling reactions are highly dependent on the nature of the ligands coordinated to the metal center. acs.org For the activation of the C-I bond in this compound, the design of ligands that can stabilize the active catalytic species and facilitate the elementary steps of the catalytic cycle is crucial. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) and bulky, electron-rich phosphines, are commonly employed. The design of thiazole-based ligands has also been explored for their potential to create more effective catalysts. nih.gov Catalyst optimization often involves screening a variety of ligands and metal precursors to find the combination that provides the highest yield and turnover number for a specific coupling reaction. nih.gov
Nucleophilic Aromatic Substitution (SNAr) on the Thiazole Ring
While less common for iodides compared to fluorides or chlorides, nucleophilic aromatic substitution (SNAr) can occur at the C-2 position of the thiazole ring under specific conditions. nih.gov For an SNAr reaction to proceed, the aromatic ring must be sufficiently electron-deficient, and a good leaving group must be present. libretexts.org The presence of the electron-withdrawing ester group at the C-5 position and the nitrogen atom within the thiazole ring helps to activate the ring towards nucleophilic attack. masterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism involving a Meisenheimer-like intermediate. nih.govyoutube.com The rate of reaction is influenced by the strength of the nucleophile and the stability of the intermediate. youtube.com
Homolytic Cleavage and Radical Reactions Involving the C-I Bond
The relatively low bond dissociation energy of the C-I bond allows for its homolytic cleavage to generate a thiazol-2-yl radical. libretexts.org This cleavage can be initiated by heat, light, or a radical initiator. nih.govnih.govchemistrysteps.com The resulting thiazol-2-yl radical can then participate in a variety of radical reactions, such as addition to alkenes or alkynes, or hydrogen atom abstraction. These radical pathways offer an alternative to the more common ionic reaction mechanisms for the functionalization of the thiazole ring.
| Bond | Typical BDE (kJ/mol) | Reactivity Implication |
|---|---|---|
| C-I | ~220-240 | Weakest carbon-halogen bond, prone to homolytic cleavage. libretexts.org |
| C-Br | ~280-300 | Stronger than C-I, less reactive in radical reactions. |
| C-Cl | ~330-350 | Significantly stronger than C-I, requires more energy for cleavage. |
| C-F | ~450-480 | Strongest carbon-halogen bond, generally unreactive towards homolytic cleavage. |
Halogen Dance Reactions and Regioselective Migration Phenomena
Under strongly basic conditions, 2-halothiazoles can undergo a "halogen dance" reaction, which involves the base-induced migration of the halogen atom to a different position on the thiazole ring or even to an adjacent aromatic ring. nih.govjst.go.jpresearchgate.net This phenomenon is driven by the formation of a carbanion at a more acidic position, followed by an intramolecular or intermolecular halogen transfer. acs.orgnih.gov While less common for iodo-substituted thiazoles compared to their bromo counterparts, the potential for such regioselective migration exists and can lead to the formation of isomeric products. The regioselectivity of these reactions is influenced by the nature of the base, the solvent, and the substitution pattern on the thiazole ring. nih.gov
Reactivity of the Methyl Ester Group and Interconversion Pathways
The methyl ester group at the 5-position of the thiazole ring is a key site for functional group interconversion, enabling the synthesis of a variety of derivatives. Its reactivity is primarily governed by hydrolysis, transesterification, reduction, and amidation reactions.
Hydrolysis and Transesterification Kinetics
The hydrolysis of the methyl ester of this compound to its corresponding carboxylic acid is a fundamental reaction. The kinetics of this process are influenced by factors such as pH, temperature, and the presence of catalysts. In acidic or basic media, the reaction proceeds through standard ester hydrolysis mechanisms. The electron-withdrawing nature of the 2-iodothiazole (B1589636) ring is expected to influence the rate of hydrolysis.
Transesterification, the conversion of the methyl ester to other esters, is also a crucial transformation. This reaction is often catalyzed by acids or bases. Studies on the transesterification of other methyl esters have shown that the reaction can be effectively catalyzed by various metal salts and proceeds under relatively mild conditions. For instance, the transesterification of polyethylene (B3416737) terephthalate, a process sharing mechanistic similarities, is significantly faster than subsequent hydrolysis, a principle that can be applied to optimize reaction conditions for this compound transformations. nih.gov The kinetics of both hydrolysis and transesterification can be modeled to predict reaction outcomes and optimize yields for the synthesis of new derivatives. nih.gov
Reduction and Amidation Reactions of the Carboxylate
The carboxylate group of this compound can be reduced to the corresponding primary alcohol, 2-iodo-5-(hydroxymethyl)thiazole. This transformation is a valuable step in the synthesis of more complex molecules. A variety of reducing agents can be employed for this purpose. Metal hydrides are particularly effective for the reduction of esters to alcohols. nih.gov For example, sodium borohydride (B1222165) in combination with methanol (B129727) is a known system for the reduction of aromatic methyl esters to their corresponding alcohols. rsc.org For heterocyclic esters, more specialized reagents such as bis(2-methoxyethyl)aluminum hydride sodium have been used to achieve high yields, as demonstrated in the reduction of 5-thiazolecarboxylic acid ethyl ester. nih.gov Catalytic hydrogenation is another potential method, though it may require more forcing conditions and careful selection of the catalyst to avoid reduction of the thiazole ring or cleavage of the carbon-iodine bond. chemistryviews.org
Amidation of the carboxylate function provides access to a wide range of thiazole-5-carboxamides, which are of interest in medicinal chemistry. Direct amidation of the ester can be challenging, but conversion to the carboxylic acid followed by coupling with an amine is a common and effective strategy. The use of coupling agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like diisopropylethylamine (Hünig's base) can facilitate the efficient formation of amides from the corresponding carboxylate salts. Alternatively, recent advances have demonstrated the catalytic N-methyl amidation of carboxylic acids using systems like DABCO/Fe3O4, offering an atom-economical route to N-methyl amides.
Table 1: Selected Reagent Systems for the Reduction and Amidation of Carboxylate Derivatives
| Transformation | Reagent System | Comments |
| Reduction | Sodium borohydride/Methanol | Effective for aromatic methyl esters. rsc.org |
| bis(2-methoxyethyl)aluminum hydride sodium | Used for reducing heterocyclic carboxylic esters. nih.gov | |
| Catalytic Hydrogenation (e.g., Pt, Pd, Rh) | May require harsh conditions and careful catalyst selection. chemistryviews.org | |
| Amidation | HBTU/Hünig's Base | Efficient coupling of carboxylate salts with amines. |
| DABCO/Fe3O4 | Catalytic system for N-methyl amidation. |
Photochemical Transformations of Halogenated Thiazoles
The presence of a carbon-iodine bond and the aromatic thiazole nucleus makes this compound a candidate for various photochemical transformations. These reactions can lead to the formation of new carbon-carbon bonds and structural isomers.
Photoarylation and Photoisomerization Mechanisms
Photoarylation of iodoarenes is a known method for the formation of biaryl compounds. The mechanism often involves the homolytic cleavage of the carbon-iodine bond upon irradiation to generate an aryl radical. This highly reactive intermediate can then attack another aromatic ring to form the new carbon-carbon bond. While direct photoarylation of this compound is not extensively documented, the principles of iodoarene photochemistry suggest its feasibility. chemistryviews.org More recently, photoredox catalysis has emerged as a powerful tool for C-H arylation, where a photocatalyst, upon light absorption, initiates a single-electron transfer (SET) process with the iodoarene, leading to the formation of the aryl radical. Nickel-catalyzed photochemical methods have also been developed for the arylation of C(sp3)-H bonds, involving halogen atom transfer from a Ni(II) intermediate. nih.govrsc.org
Photochemical isomerization is another potential reaction pathway for thiazole derivatives. Theoretical studies on methylisothiazoles have explored various mechanisms for their photoisomerization to thiazoles. These mechanisms include internal cyclization-isomerization pathways, ring contraction-ring expansion routes, and direct pathways involving conical intersections. These computational models provide a framework for understanding the potential photochemical rearrangement of the thiazole ring in this compound, which could lead to the formation of various structural isomers.
Singlet Oxygen Generation and Activation Properties
Thiazole-containing compounds have been investigated for their ability to act as photosensitizers, which can generate reactive oxygen species like singlet oxygen (¹O₂) upon irradiation. Singlet oxygen is a highly reactive electrophilic species with applications in photodynamic therapy and organic synthesis. The mechanism of singlet oxygen generation involves the photosensitizer absorbing light and transitioning to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. This triplet state can then transfer its energy to ground-state triplet oxygen (³O₂), resulting in the formation of singlet oxygen.
While the singlet oxygen generation properties of this compound itself have not been explicitly detailed, related structures, such as thiazolidinone-porphyrin conjugates, have been shown to be efficient photosensitizers. The heavy iodine atom in this compound could potentially enhance intersystem crossing (the heavy-atom effect), which might increase the efficiency of singlet oxygen generation. The ability of a molecule to act as a photosensitizer is often evaluated by its singlet oxygen quantum yield (ΦΔ), which is a measure of the efficiency of singlet oxygen production.
C-H Functionalization Strategies on the Thiazole Nucleus
Direct C-H functionalization of the thiazole ring is a powerful and atom-economical strategy for the synthesis of substituted thiazoles, avoiding the need for pre-functionalized starting materials. The inherent reactivity of the C-H bonds on the thiazole nucleus allows for various transformations.
For thiazoles, the C2-position is generally the most acidic and reactive towards deprotonation and subsequent functionalization. However, in this compound, the C2-position is already substituted with an iodine atom. Therefore, C-H functionalization would target the C4-position. Palladium-catalyzed C-H activation has been successfully employed for the regioselective alkenylation and arylation of thiazole derivatives. These methods often utilize directing groups to control the site of functionalization. rsc.org In the absence of a strong directing group, the inherent reactivity of the thiazole C-H bonds can be exploited. For instance, palladium-catalyzed C-H arylation with aryl iodides can proceed at the 2-position of unsubstituted thiazole, but with appropriate catalysts and conditions, functionalization at other positions can be achieved. nih.gov The development of C-H functionalization strategies for substituted thiazoles like this compound opens up new avenues for the rapid diversification of this important heterocyclic scaffold.
Directed C-H Functionalization via Phosphonium (B103445) Intermediates
The direct functionalization of a carbon-hydrogen (C-H) bond is a powerful strategy that avoids the pre-functionalization of starting materials, leading to more atom-economical and efficient synthetic routes. In the context of thiazole chemistry, the formation of phosphonium intermediates has emerged as a key method for activating C-H bonds, particularly at the C2 position. While direct experimental data on this compound is limited in publicly available research, a robust mechanistic framework established for other thiazole derivatives allows for a detailed exploration of its potential reactivity at the C4 position—the sole available C-H bond on the thiazole ring.
The generally accepted mechanism for the C-H functionalization of thiazoles via phosphonium intermediates initiates with the nucleophilic attack of a phosphine, typically triphenylphosphine, on an activated thiazole. In the case of this compound, the presence of an iodine atom at the C2 position and a methyl carboxylate group at the C5 position electronically influences the thiazole ring. The electron-withdrawing nature of these substituents is expected to render the C4 position susceptible to nucleophilic attack by a phosphine, leading to the formation of a transient phosphonium ylide. Subsequent protonation or reaction with an electrophile would generate a stable thiazol-4-yl-phosphonium salt.
This phosphonium salt is a highly valuable intermediate. The phosphonium group acts as an excellent leaving group, facilitating the subsequent substitution by a wide range of nucleophiles. This two-step sequence of C-H activation followed by nucleophilic substitution allows for the formal replacement of a C-H bond with a new carbon-heteroatom or carbon-carbon bond.
Detailed Research Findings:
Studies on related thiazole systems have demonstrated the versatility of this methodology. For instance, research on the C-H functionalization of benzothiazoles has shown that the corresponding thiazol-2-yl-phosphonium salts react efficiently with various O- and N-centered nucleophiles. acs.orgresearchgate.net This suggests that the hypothetical C4-phosphonium salt of this compound could undergo similar transformations.
The table below outlines the potential scope of this transformation, extrapolating from established results for other thiazole derivatives. jst.go.jp
| Entry | Nucleophile | Product | Plausible Yield (%) |
| 1 | Phenol | Methyl 2-iodo-4-phenoxythiazole-5-carboxylate | Good |
| 2 | Aniline | Methyl 4-anilino-2-iodothiazole-5-carboxylate | Moderate to Good |
| 3 | Thiophenol | Methyl 2-iodo-4-(phenylthio)thiazole-5-carboxylate | Excellent |
| 4 | Sodium Azide | Methyl 4-azido-2-iodothiazole-5-carboxylate | Good |
| 5 | Methanol | Methyl 4-methoxy-2-iodothiazole-5-carboxylate | Moderate |
This table presents plausible transformations and yield estimates based on analogous reactions reported in the literature for other thiazole derivatives. The reactivity of this compound in these specific reactions requires experimental verification.
The steric hindrance from the adjacent methyl carboxylate group at C5 and the iodo-substituent at C2 might influence the rate and efficiency of these reactions. However, the strong electron-withdrawing character of both substituents is anticipated to enhance the electrophilicity of the C4 position, thereby favoring the initial phosphine attack.
Further investigations into the reactivity of this specific substrate are warranted to fully elucidate the scope and limitations of this methodology and to harness its potential in the synthesis of novel, highly functionalized thiazole derivatives.
Computational and Theoretical Investigations on Methyl 2 Iodothiazole 5 Carboxylate
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the electronic structure and bonding of molecules like Methyl 2-iodothiazole-5-carboxylate. These computational methods provide insights into molecular orbitals, electron density distribution, and the nature of chemical bonds, which are fundamental to predicting the molecule's reactivity and properties.
DFT calculations are a powerful tool for elucidating the electronic characteristics of heterocyclic compounds. researchgate.netnih.gov For thiazole (B1198619) derivatives, DFT studies help in understanding the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that influences the molecule's stability and reactivity.
Calculations on related thiazole systems reveal that the electron density is not uniformly distributed across the ring. wikipedia.org The nitrogen and sulfur heteroatoms, along with the substituent groups (iodine and methyl carboxylate), significantly influence the electronic landscape of the thiazole ring. The iodine atom, being a large and polarizable halogen, and the electron-withdrawing methyl carboxylate group, are expected to have a pronounced effect on the electron density distribution in this compound. Specifically, the calculated pi-electron density often indicates C5 as a prime location for electrophilic substitution and the proton at C2 as susceptible to deprotonation. wikipedia.org
Table 1: Calculated Electronic Properties of a Representative Thiazole Derivative
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 2.1 D |
| Note: These are representative values for a substituted thiazole and will vary for this compound. |
Thiazoles are classified as aromatic heterocycles, exhibiting significant pi-electron delocalization which imparts a degree of aromatic stability. wikipedia.orgbritannica.com This aromaticity is greater than that observed in corresponding oxazoles. wikipedia.org The aromatic character can be computationally assessed through various indices, such as the nucleus-independent chemical shift (NICS) and the harmonic oscillator model of aromaticity (HOMA).
The presence of substituents on the thiazole ring can modulate its aromaticity. In this compound, the electron-withdrawing nature of the methyl carboxylate group and the electronic effects of the iodine atom can influence the degree of electron delocalization within the ring. Computational studies on substituted thiazoles have shown that the aromaticity is a key factor in their chemical behavior and stability. nih.gov The planarity of the thiazole ring, a prerequisite for aromaticity, is maintained in most derivatives. wikipedia.org
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior and conformational flexibility of molecules over time. nih.govresearchgate.net For a molecule like this compound, MD simulations can reveal the preferred conformations of the methyl carboxylate group relative to the thiazole ring and the rotational barriers associated with the C-C single bond connecting them.
The conformational landscape is crucial for understanding how the molecule interacts with other molecules, such as reactants or biological targets. The insertion of halogen-modified aryl rings and heterocyclic structures has been shown to improve the kinetic properties of drug-like candidates in some cases. nih.gov The analysis of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (RoG) from MD trajectories can provide insights into the structural stability and flexibility of the molecule. nih.gov
Theoretical Modeling of Reaction Pathways and Transition States
Computational chemistry plays a vital role in elucidating reaction mechanisms, predicting the feasibility of different reaction pathways, and understanding the factors that control selectivity. youtube.com
This compound is a valuable substrate for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are instrumental in creating C-C bonds. rsc.orgrsc.org Theoretical modeling, often using DFT, can be employed to investigate the mechanism of these reactions. researchgate.netnih.gov
The catalytic cycle of a Suzuki-Miyaura coupling typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov Computational studies can model the energy profile of this entire cycle, identifying the transition states and intermediates. nih.gov For a substrate like this compound, the oxidative addition of the C-I bond to a palladium(0) catalyst is the initial and often rate-determining step. The energy barrier for this step can be calculated, providing insights into the reaction kinetics. nih.gov
Table 2: Representative Calculated Energy Barriers for a Suzuki-Miyaura Coupling Reaction
| Step | Activation Energy (kcal/mol) |
| Oxidative Addition | 15-20 |
| Transmetalation | 5-10 |
| Reductive Elimination | 10-15 |
| Note: These are generalized values and the actual barriers for this compound will depend on the specific reaction conditions and catalyst system. |
When a molecule has multiple reactive sites, predicting the regioselectivity of a reaction is crucial. In the case of di-substituted thiazoles, computational methods can help predict which site is more likely to react. rsc.orgacs.org For instance, in the C-H activation of thiazole derivatives, DFT calculations have been used to reveal that the mechanism involves an electrophilic aromatic substitution, guiding the regioselectivity. chemrxiv.org
For this compound, derivatization could occur at the C4 position or involve the substituents. Theoretical calculations can compare the activation energies for reactions at different positions, thereby predicting the most probable product. This is particularly important in the design of synthetic routes to complex molecules where precise control over the reaction outcome is necessary. nih.govrsc.orgnih.gov
Application of Methyl 2 Iodothiazole 5 Carboxylate As a Versatile Synthetic Synthon
Building Block for Complex Heterocyclic Architectures
The carbon-iodine bond in 2-iodothiazoles is a key feature that enables the construction of larger, more complex heterocyclic systems through various coupling methodologies.
The synthesis of polycyclic systems containing a thiazole (B1198619) moiety is an area of significant interest due to the prevalence of such scaffolds in biologically active molecules. While specific examples detailing the use of Methyl 2-iodothiazole-5-carboxylate in the synthesis of polycyclic thiazole derivatives are not extensively documented in readily accessible literature, the reactivity of the 2-iodothiazole (B1589636) core suggests its potential in this area. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds. In principle, the iodine atom at the C2 position of this compound can readily participate in such reactions. For instance, a Sonogashira coupling with a terminal alkyne could introduce an alkynyl substituent, which could then undergo subsequent intramolecular cyclization to form a fused thiazolo-pyrimidine or a similar polycyclic system. The synthesis of 8H-indeno[1,2-d]thiazol-2-amines from α-bromo ketones and thiourea (B124793) demonstrates a general strategy for creating fused thiazole systems, which could potentially be adapted for 2-iodothiazole precursors. researchgate.net
Thiazole rings are important components of many natural products, including the epothilones and bleomycin. The development of synthetic routes to access analogs of these natural products is crucial for structure-activity relationship studies and the discovery of new therapeutic agents. Although direct applications of this compound in the total synthesis of natural products are not prominently reported, its potential as a building block for fragments of these complex molecules is conceivable. The ability to introduce various substituents at the 2-position via cross-coupling reactions would allow for the synthesis of a library of thiazole-containing fragments that could be incorporated into larger, natural product-inspired frameworks. The synthesis of thiazole derivatives as potential anticancer agents highlights the importance of this heterocycle in medicinal chemistry. mdpi.com
Precursor for Advanced Catalysts and Metal-Chelating Ligands
Functionalized thiazoles are known to act as ligands for transition metals, forming complexes with interesting catalytic and material properties. The nitrogen and sulfur atoms of the thiazole ring can coordinate to metal centers, and the substituents on the ring can be tailored to fine-tune the electronic and steric properties of the resulting metal complex.
The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, which, in conjunction with the thiazole nitrogen, can act as a bidentate chelating ligand for various metal ions. acs.orgnih.gov Furthermore, the iodo-substituent can be replaced by other donor groups through nucleophilic substitution or cross-coupling reactions, leading to the formation of multidentate ligands. nih.gov These ligands can then be used to prepare advanced catalysts for a variety of organic transformations or to create metal-organic frameworks (MOFs) with specific functionalities. The synthesis of aminothiazole-linked metal chelates and their characterization demonstrates the versatility of the thiazole scaffold in coordination chemistry. acs.orgnih.gov
Applications in Advanced Material Science and Polymer Chemistry
Polymers containing thiazole units in their backbone have been investigated for their unique electronic and thermal properties. These materials have potential applications in areas such as organic light-emitting diodes (OLEDs), sensors, and as components of conductive polymers.
The bifunctional nature of this compound makes it a candidate monomer for the synthesis of such polymers. For example, the iodine and ester functionalities could be exploited in polymerization reactions. A Suzuki polycondensation, reacting the di-boronic ester derivative of an aromatic compound with a di-halo-thiazole derivative, could potentially lead to the formation of a conjugated polymer. While specific studies on the use of this compound in polymer synthesis are scarce, the general synthesis of thiazole-containing polymers is an active area of research. cedarville.eduacs.org Thiazole-linked covalent organic frameworks (TZ-COFs) have also been noted for their high chemical stability and potential in photocatalysis. mdpi.com
Development of Novel Reagents and Methodologies Based on Thiazole Chemistry
The reactivity of the iodo-substituent in this compound allows for its use in the development of new synthetic methods. For example, it can serve as a substrate in the exploration of new cross-coupling catalysts or in the optimization of reaction conditions for the synthesis of 2-substituted thiazoles.
The synthesis of 2-aminothiazole (B372263) derivatives, which are important pharmacophores, often proceeds through the reaction of α-haloketones with thiourea. mdpi.comsemanticscholar.org The development of alternative routes starting from readily available 2-halothiazoles is of considerable interest. This compound could serve as a model substrate for developing new amination or other functionalization reactions at the 2-position of the thiazole ring. The photolysis of isoxazoles in the presence of thioamides to yield thiazole-5-carboxylates represents an alternative synthetic approach to this class of compounds. researchgate.net
Emerging Research Directions and Future Outlook in Methyl 2 Iodothiazole 5 Carboxylate Studies
Exploration of Unconventional Reaction Manifolds and Catalytic Systems
The reactivity of Methyl 2-iodothiazole-5-carboxylate is largely defined by the carbon-iodine bond, which makes the molecule an excellent substrate for a variety of cross-coupling reactions. The iodine atom serves as a highly effective leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. Current research is focused on expanding the synthetic utility of this compound through the exploration of modern catalytic systems that offer greater efficiency, selectivity, and functional group tolerance.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are at the forefront of this exploration. organic-chemistry.orgrsc.orglibretexts.org The Suzuki-Miyaura reaction, for instance, allows for the coupling of the thiazole (B1198619) core with a wide range of aryl and heteroaryl boronic acids, enabling the construction of complex biaryl structures. rsc.orgmit.edu Research into novel ligand designs for palladium catalysts is a key area, aiming to improve reaction yields and expand the substrate scope, even to sterically hindered molecules. nih.gov
The Heck reaction offers a pathway to introduce alkenyl groups, while the Sonogashira reaction facilitates the introduction of alkynyl moieties, creating conjugated enyne and arylalkyne systems. organic-chemistry.orglibretexts.orgwikipedia.org These reactions are invaluable for synthesizing complex molecules with potential applications in materials science and pharmaceuticals. wikipedia.org Furthermore, the development of copper-free Sonogashira coupling protocols represents a significant advancement, mitigating the environmental and toxicological concerns associated with copper catalysts. organic-chemistry.orgorganic-chemistry.org
Beyond established palladium catalysis, a significant emerging trend is the development of metal-free catalytic systems. These systems, often employing organic catalysts or novel ionic liquids, align with the principles of green chemistry by avoiding heavy metal contamination. While direct applications to this compound are still nascent, their successful use in the synthesis of other heterocyclic compounds points to a promising future direction.
| Catalyst System Type | Reaction Example | Key Advantages | Potential Application for this compound |
| Palladium-based | Suzuki-Miyaura Coupling | High efficiency, broad substrate scope, C-C bond formation. nih.govresearchgate.net | Synthesis of complex biaryl thiazole derivatives. |
| Palladium-based | Heck Coupling | C-C bond formation with alkenes, good stereoselectivity. organic-chemistry.orglibretexts.org | Introduction of vinyl functional groups to the thiazole ring. |
| Palladium/Copper-based | Sonogashira Coupling | C-C bond formation with terminal alkynes. wikipedia.orgorganic-chemistry.org | Synthesis of arylalkyne thiazole structures. |
| Metal-free (Emerging) | Oxidative Esterification | Avoids heavy metal catalysts, aligns with green chemistry. | Development of sustainable synthesis routes for thiazole derivatives. |
Integration with Flow Chemistry and Automated Synthetic Platforms
The synthesis of complex molecules like derivatives of this compound is increasingly benefiting from the integration of flow chemistry and automated platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, improved reproducibility, and greater scalability. scribd.comnih.gov
Flow chemistry, where reagents are continuously pumped through a network of tubes and reactors, allows for superior heat and mass transfer. scribd.comrsc.org This precise control can lead to higher yields, reduced reaction times, and minimized formation of byproducts. For heterocycle synthesis, flow reactors can safely handle hazardous intermediates and reagents and enable reactions that are difficult to control in batch mode. nih.gov The development of multistep continuous flow processes allows for the synthesis of highly functionalized thiazole-containing compounds without the need to isolate intermediates, dramatically improving efficiency. scribd.com
Automated synthesis platforms, often integrated with flow reactors, further accelerate the drug discovery and material science research process. researchgate.netnih.gov These systems can perform sequential reactions, purifications, and analyses, enabling the rapid generation of libraries of compounds for screening. nih.govresearchgate.net By automating the synthesis of derivatives from this compound, researchers can systematically explore the structure-activity relationships of new compounds. The use of cartridge-based systems with pre-packaged reagents for common reactions is one practical application of this trend, simplifying the process for medicinal chemists. nih.gov
Interdisciplinary Research with Sustainable Chemistry Initiatives
The principles of sustainable or "green" chemistry are becoming central to modern synthetic chemistry, and research involving this compound is no exception. This interdisciplinary approach seeks to minimize the environmental impact of chemical processes by reducing waste, avoiding hazardous substances, and improving energy efficiency. bepls.comresearchgate.net
Key areas of focus in the green synthesis of thiazole derivatives include:
Green Solvents: Replacing traditional volatile organic compounds with more environmentally benign alternatives like water, ionic liquids, or polyethylene (B3416737) glycol (PEG). bepls.combohrium.com
Alternative Energy Sources: Utilizing microwave irradiation and ultrasound to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. bepls.combohrium.comresearchgate.net
Catalyst Innovation: Developing recyclable catalysts, such as magnetic nanoparticles, and moving towards metal-free or biocatalytic systems to reduce toxic waste. bohrium.com
Atom Economy: Designing synthetic routes, such as multi-component "one-pot" reactions, that maximize the incorporation of starting materials into the final product, thereby minimizing waste. bepls.comnih.gov
These sustainable approaches are not only environmentally responsible but also often lead to more cost-effective and efficient manufacturing processes. researchgate.net The application of these principles to the synthesis and derivatization of this compound is a critical area for future research.
Advanced Analytical Methodologies for Real-time Reaction Monitoring
To fully leverage the advantages of modern synthetic methods like flow chemistry, researchers require advanced analytical techniques that can monitor reactions in real-time. In-situ spectroscopic methods are emerging as powerful tools for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions on the fly.
Unlike traditional offline analysis (e.g., HPLC, GC-MS) which requires taking samples from the reaction, in-situ techniques monitor the reaction mixture directly and non-destructively. acs.org Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide continuous data on the concentration of reactants, intermediates, and products throughout the course of a reaction. acs.org
This real-time data is invaluable for:
Kinetic Analysis: Determining reaction rates and understanding mechanistic pathways.
Process Optimization: Quickly identifying optimal conditions (temperature, pressure, reagent stoichiometry) to maximize yield and minimize impurities.
Safety Monitoring: Detecting the buildup of potentially hazardous intermediates or runaway reaction conditions.
The integration of these analytical tools with automated synthesis and flow chemistry platforms creates a powerful feedback loop, enabling a higher level of process control and accelerating the development of robust and efficient synthetic protocols for compounds like this compound. nih.gov The development of methods that combine synthesis and screening in a single step, sometimes referred to as in-situ inhibitor synthesis and screening (ISISS), represents the cutting edge of this field, promising to further accelerate drug discovery. nih.gov
| Analytical Method | Mode | Key Information Provided | Advantage over Traditional Methods |
| High-Performance Liquid Chromatography (HPLC) | Offline | Quantitative concentration of stable species, purity assessment. | High precision for final product analysis. |
| In-situ FTIR/Raman Spectroscopy | Online/Real-time | Functional group changes, reaction kinetics, concentration profiles of major components. acs.org | Continuous, non-destructive monitoring; provides kinetic data. |
| In-situ NMR Spectroscopy | Online/Real-time | Detailed structural information, identification of intermediates, reaction pathways. | Provides rich structural detail on all species in solution. |
| Online HPLC | Online | Quantitative speciation over time via automated sampling and quenching. acs.org | Combines quantitative power of HPLC with automated, near-real-time data acquisition. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
